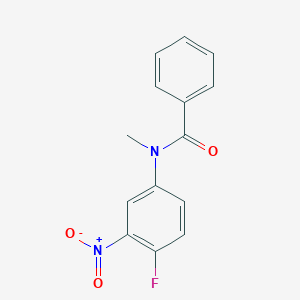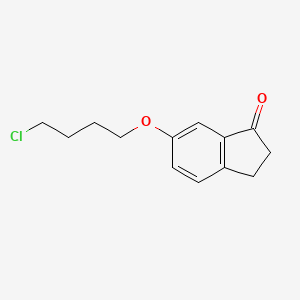
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones Indenones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry
Métodos De Preparación
The synthesis of 6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoic acids and thionyl chloride.
Formation of Acyl Chlorides: Benzoic acids react with thionyl chloride to form acyl chlorides.
Intramolecular Friedel–Crafts Alkylation: The acyl chlorides then react with ethylene, leading to the formation of intermediates that undergo intramolecular Friedel–Crafts alkylation to yield 1-indanones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobutoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
1H-Inden-1-one: The parent compound, which lacks the chlorobutoxy group, has different chemical and biological properties.
6-(4-Methoxybutoxy)-2,3-dihydro-1H-inden-1-one: A similar compound with a methoxy group instead of a chloro group, which may exhibit different reactivity and biological activity.
2,3-Dihydro-1H-inden-1-one: Another related compound that lacks the substituents on the indenone ring, leading to distinct chemical behavior.
Propiedades
Fórmula molecular |
C13H15ClO2 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
6-(4-chlorobutoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H15ClO2/c14-7-1-2-8-16-11-5-3-10-4-6-13(15)12(10)9-11/h3,5,9H,1-2,4,6-8H2 |
Clave InChI |
IXYSVHVGZZIRNC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=CC(=C2)OCCCCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8632095.png)
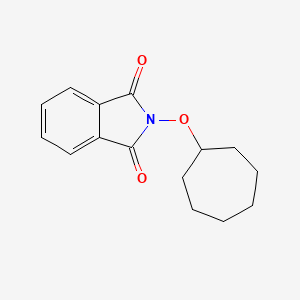
![5-[2-(Hydroxy)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8632101.png)


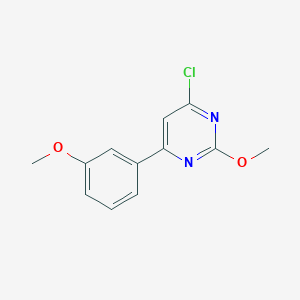
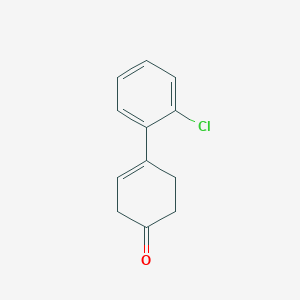
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B8632135.png)
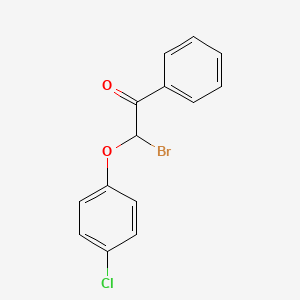
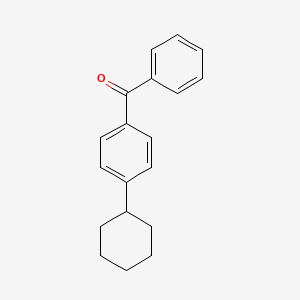
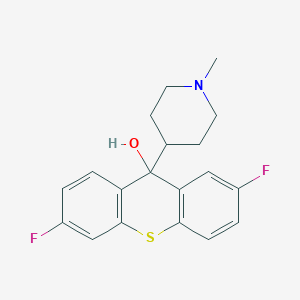
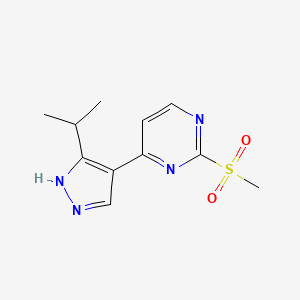
![4-Benzyl-3-hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]1,2,4-triazole](/img/structure/B8632198.png)
